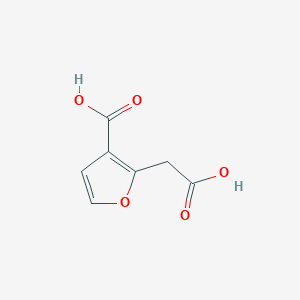

2-(carboxymethyl)furan-3-carboxylic Acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(carboxymethyl)furan-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5/c8-6(9)3-5-4(7(10)11)1-2-12-5/h1-2H,3H2,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGUUYXXMXSWLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1C(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Carboxymethyl Furan 3 Carboxylic Acid

Retrosynthetic Analysis of 2-(carboxymethyl)furan-3-carboxylic Acid

A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various forward synthetic strategies. The most logical disconnections involve breaking the bonds that form the furan (B31954) ring itself or severing the C-C bonds of the substituents.

One primary disconnection strategy targets the furan ring formation. This leads back to acyclic precursors, which are often more readily available. For instance, a 1,4-dicarbonyl compound is a key intermediate in the well-established Paal-Knorr synthesis of furans. wikipedia.orgorganic-chemistry.org In this case, the target molecule could be retrosynthetically derived from a suitably substituted γ-keto-β-ester-pentanoic acid derivative.

Another approach involves disconnecting one of the substituent groups. For example, cleaving the bond between the furan ring and the carboxymethyl group at the C-2 position suggests a precursor such as a 2-methylfuran-3-carboxylic acid derivative. The carboxymethyl group could then be installed through a subsequent functionalization step, such as oxidation of the methyl group. Similarly, disconnection at the C-3 carboxylic acid group could lead to a 2-(carboxymethyl)furan precursor, which would then require regioselective carboxylation at the C-3 position.

These retrosynthetic pathways provide a roadmap for the synthetic strategies discussed in the following sections, highlighting the importance of both ring-forming reactions and subsequent functional group manipulations.

Classical Synthetic Routes to this compound Precursors

Classical methods for furan synthesis, while sometimes limited in scope and requiring harsh conditions, remain valuable tools for accessing certain substitution patterns. The two most prominent classical methods are the Paal-Knorr synthesis and the Feist-Benary synthesis.

The Paal-Knorr synthesis is a powerful method for constructing the furan ring from a 1,4-dicarbonyl compound under acidic conditions. wikipedia.orgorganic-chemistry.org To synthesize a precursor for this compound, one would require a 1,4-dicarbonyl compound with the appropriate functionalities. For example, the condensation of a β-keto ester with an α-haloketone can lead to a 1,4-dicarbonyl intermediate suitable for Paal-Knorr cyclization. The versatility of this method lies in the accessibility of various 1,4-dicarbonyl precursors, allowing for the introduction of different substituents on the furan ring. organic-chemistry.org

The Feist-Benary synthesis provides another classical route to furans, typically involving the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base. wikipedia.orgambeed.com This method is particularly useful for synthesizing furans with an ester group at the 3-position. To apply this to the synthesis of our target molecule, one could envision reacting an α-haloketone with a β-ketoester that already contains the acetic acid side chain precursor. The reaction proceeds through a series of steps including enolate formation, nucleophilic substitution, and subsequent cyclization and dehydration to form the furan ring. quimicaorganica.org

Modern Strategies for the Construction of the this compound Core

Modern synthetic chemistry has provided a plethora of new methods for the construction of highly substituted furans with improved efficiency, selectivity, and functional group tolerance. These strategies often employ transition-metal catalysis and cycloaddition reactions.

Cycloaddition Reactions in Furan Synthesis

Cycloaddition reactions offer a convergent and often stereocontrolled approach to the synthesis of cyclic compounds, including furans. A notable example is the [3+2] cycloaddition of oxazoles with alkynes. In this reaction, the oxazole (B20620) acts as a 1,3-dipole equivalent, and upon cycloaddition with an alkyne, it forms a bicyclic intermediate that rearranges to a furan with the expulsion of a nitrile. The substitution pattern of the resulting furan is determined by the substituents on both the oxazole and the alkyne, providing a modular approach to polysubstituted furans.

Another powerful cycloaddition strategy involves the reaction of diazo compounds with alkynes, which can be catalyzed by various transition metals. For instance, rhodium-catalyzed reactions of α-diazocarbonyl compounds with alkynes can lead to the formation of highly functionalized furans. nih.gov The regioselectivity of this reaction can often be controlled by the choice of catalyst and the electronic properties of the substituents on the reactants.

Transition Metal-Catalyzed Approaches to Furan Ring Formation

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and furans are no exception. Palladium- and rhodium-catalyzed reactions are particularly prominent in this area.

Palladium-catalyzed methodologies often involve the cyclization of acyclic precursors containing both an alkyne and a carbonyl group. For example, the palladium-catalyzed coupling of o-iodoanisoles with terminal alkynes, followed by electrophilic cyclization, is a powerful method for synthesizing 2,3-disubstituted benzofurans, and similar principles can be applied to the synthesis of furans. nih.gov Another approach involves the palladium-catalyzed annulation of alkynyl ketones, which can lead to the formation of substituted furans. nih.gov

Rhodium-catalyzed reactions have also emerged as a valuable tool for furan synthesis. For instance, rhodium(III)-catalyzed C-H activation and annulation of α,β-unsaturated oximes with aldehydes can provide access to a variety of substituted furans. rsc.org Furthermore, the rhodium-catalyzed reaction of N-sulfonyl-1,2,3-triazoles bearing a tethered carbonyl group can lead to the efficient synthesis of multi-substituted furans. mdpi.com

These transition metal-catalyzed methods often proceed under mild reaction conditions and exhibit high functional group tolerance, making them attractive for the synthesis of complex molecules.

Chemo- and Regioselective Functionalization of Furan Systems

An alternative to constructing the furan ring with all substituents in place is to functionalize a pre-existing furan core. This approach relies on the ability to control the chemo- and regioselectivity of the functionalization reactions.

The furan ring is an electron-rich aromatic system, and its reactivity towards electrophilic substitution is well-established. However, controlling the position of substitution in polysubstituted furans can be challenging. The directing effects of the existing substituents play a crucial role in determining the outcome of the reaction.

C-H activation has emerged as a powerful strategy for the direct functionalization of C-H bonds, obviating the need for pre-functionalized starting materials. nih.gov In the context of furan synthesis, transition metal-catalyzed C-H activation can be used to introduce substituents at specific positions of the furan ring. For example, palladium-catalyzed C-H arylation of furan derivatives has been demonstrated. researchgate.net The regioselectivity of these reactions can often be controlled by using directing groups.

Another approach to functionalization is the oxidation of a methyl group attached to the furan ring. If a 2-methylfuran-3-carboxylic acid precursor can be synthesized, the methyl group could potentially be oxidized to a carboxylic acid, which can then be further manipulated to form the carboxymethyl group. This approach, however, requires a selective oxidation method that does not affect the furan ring or the other carboxylic acid group.

Development of Novel Synthetic Pathways for this compound

The development of novel synthetic pathways for this compound is likely to involve a combination of the strategies discussed above, or the application of newly discovered reactions.

One promising area of research is the development of one-pot, multi-component reactions that can assemble the target molecule from simple starting materials in a single step. chemistryviews.org These reactions are highly atom-economical and can significantly shorten synthetic sequences.

Another area of active research is the use of visible-light photocatalysis to drive furan synthesis. chemistryviews.org These reactions often proceed under very mild conditions and can offer unique reactivity and selectivity compared to traditional thermal methods.

Furthermore, the continuous development of new transition metal catalysts with enhanced activity and selectivity will undoubtedly lead to new and more efficient ways to synthesize polysubstituted furans. slideshare.net For example, the use of earth-abundant and non-toxic metals as catalysts is a growing trend in sustainable chemistry.

The synthesis of this compound remains a challenging but important goal. The development of efficient and scalable synthetic routes to this molecule will not only provide access to a potentially valuable compound for various applications but also contribute to the advancement of synthetic methodology for polysubstituted furans in general.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly influencing synthetic strategies. For furan-based compounds, this often involves the use of renewable starting materials, safer solvents, and catalytic methods to improve atom economy and energy efficiency.

While specific green chemistry protocols for the synthesis of this compound are not extensively documented, general strategies for the synthesis of related furan dicarboxylic acids could theoretically be adapted. For instance, the catalytic oxidation of biomass-derived furfurals or the use of enzymatic transformations are prominent green approaches in furan chemistry. However, achieving the specific 2,3-substitution pattern with a carboxymethyl group at the 2-position and a carboxylic acid at the 3-position presents a significant regiochemical challenge that has not been specifically addressed in the context of green synthesis.

Future research in this area could explore one-pot tandem reactions starting from readily available bio-based precursors. The development of chemo- or biocatalysts with high selectivity for the desired isomer would be a critical step towards a truly green synthesis of this compound.

Flow Chemistry Methodologies for Efficient Production of this compound

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scaling-up. This technology is particularly well-suited for reactions that are highly exothermic, involve hazardous intermediates, or require precise control over reaction parameters.

As with green chemistry, the application of flow chemistry for the synthesis of this compound has not been specifically reported. However, the general benefits of flow chemistry could be leveraged for its production. For example, if a multi-step synthesis were to be developed, each step could be optimized in a separate flow module, allowing for a continuous and automated production line. This would be particularly advantageous for controlling the selective introduction of the carboxymethyl and carboxylic acid functionalities onto the furan ring.

Hypothetically, a flow process could involve the initial formation of a furan-3-carboxylate ester, followed by a selective C-H activation and carboxymethylation at the 2-position in a subsequent flow reactor. The final hydrolysis of the ester to the carboxylic acid could also be performed in a continuous manner. The precise control over residence time and temperature in a flow system would be crucial for maximizing the yield of the desired product while minimizing the formation of isomers.

Comparative Analysis of Synthetic Efficiency and Selectivity for this compound Synthesis

Due to the scarcity of published synthetic routes for this compound, a comprehensive comparative analysis of efficiency and selectivity is not feasible at this time. Such an analysis would require data from multiple, distinct synthetic pathways, detailing reaction yields, purity of the final product, and the formation of any isomeric byproducts.

For related furan dicarboxylic acids, such as furan-2,5-dicarboxylic acid (FDCA), numerous synthetic methods have been reported, and their efficiencies have been compared. These methods often involve the dehydration of hexose-derived acids or the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF). The selectivity in these cases is primarily dictated by the symmetry of the starting material and the catalyst used.

To build a comparative analysis for this compound, future research would need to establish several viable synthetic routes. A hypothetical comparison could be made between a traditional multi-step batch synthesis and a potential integrated flow process. The data for such a comparison would need to be generated experimentally.

Table 1: Hypothetical Comparison of Synthetic Approaches for this compound

| Parameter | Traditional Batch Synthesis (Hypothetical) | Continuous Flow Synthesis (Hypothetical) |

| Overall Yield | Moderate | Potentially Higher |

| Selectivity | May require purification to separate isomers | Potentially higher due to precise control |

| Reaction Time | Hours to Days | Minutes to Hours |

| Scalability | Challenging | More straightforward |

| Safety | Potential for thermal runaway in exothermic steps | Enhanced safety due to small reaction volumes |

| Sustainability | May use stoichiometric reagents and harsh conditions | Potential for catalyst recycling and energy efficiency |

It is important to reiterate that the data in the table above is purely hypothetical and serves to illustrate the type of comparative analysis that would be possible once synthetic methodologies for this compound are developed and characterized.

Mechanistic Investigations of Reactions Involving 2 Carboxymethyl Furan 3 Carboxylic Acid

Elucidation of Reaction Pathways for the Formation of 2-(carboxymethyl)furan-3-carboxylic Acid

The synthesis of specifically substituted furan (B31954) dicarboxylic acids often involves multi-step pathways, leveraging cyclization and condensation reactions. While direct synthesis of this compound is not extensively documented, plausible mechanistic pathways can be elucidated from established furan synthesis methodologies. One such approach involves the reaction of sulfonium acylmethylides with acetylenic esters, which is known to produce furan-2,3-dicarboxylic acid derivatives. pearson.com

A potential pathway could be conceptualized starting from a suitably substituted β-keto ester and an α-halo carbonyl compound. The mechanism would likely proceed through a series of steps including nucleophilic substitution, cyclization, and subsequent dehydration to form the aromatic furan ring.

Another potential route could be adapted from the synthesis of furan-2,3- and furan-2,5-dicarboxylic acid esters from galactaric acid, a derivative of marine biomass. acs.org This process involves a one-pot reaction with an alcohol under acidic conditions, proceeding through a complex mechanism of simultaneous esterification and dehydration events to form the furan ring with its substituents. acs.org Adapting this to generate the specific carboxymethyl side chain at the 2-position would require a starting polyhydroxy acid with a different substitution pattern than galactaric acid.

The table below outlines a generalized, plausible mechanistic sequence for forming a substituted furan ring, which could be adapted for the target molecule.

| Step | Description | Mechanistic Details |

| 1 | Condensation | A base-catalyzed condensation (e.g., Knoevenagel or similar) between a β-keto ester and an activated carbonyl compound to form a key intermediate. |

| 2 | Intramolecular Cyclization | The intermediate undergoes an intramolecular nucleophilic attack, typically the enolate attacking a carbonyl or an electrophilic carbon, to form a five-membered dihydrofuran ring. |

| 3 | Dehydration | Acid- or heat-catalyzed elimination of a water molecule from the dihydrofuran intermediate to generate the aromatic furan ring system. |

| 4 | Hydrolysis | If the starting materials were esters, a final hydrolysis step under acidic or basic conditions would be required to yield the two carboxylic acid functional groups. |

Reactivity Studies of the Furan Ring in this compound

The reactivity of the furan ring in this compound is significantly influenced by the electronic properties of its substituents. Both the carboxylic acid group directly attached to the ring and the carboxymethyl group are electron-withdrawing.

The furan ring is inherently electron-rich and generally undergoes electrophilic aromatic substitution (EAS) much more readily than benzene. pearson.comchemicalbook.com In an unsubstituted furan, electrophilic attack preferentially occurs at the C2 or C5 positions because the resulting carbocation intermediate (a σ-complex) is better stabilized by resonance, with three resonance structures possible compared to only two for attack at C3 or C4. quora.compearson.com

However, in this compound, the situation is reversed. The presence of two strong electron-withdrawing groups, the -COOH at C3 and the -CH₂COOH at C2, deactivates the furan ring towards electrophilic attack. These groups pull electron density out of the aromatic system, making it less nucleophilic and thus significantly less reactive towards electrophiles.

Should a reaction occur under harsh conditions, the directing effects of the substituents must be considered. Both carboxylic acid groups are deactivating and, by analogy with benzene chemistry, would direct incoming electrophiles to the meta positions.

The substituent at C2 (-CH₂COOH) would direct an incoming electrophile to C4.

The substituent at C3 (-COOH) would direct an incoming electrophile to C5.

Therefore, electrophilic substitution on this molecule would be expected to be sluggish and likely yield a mixture of C4 and C5 substituted products, with the precise ratio depending on the subtle interplay of the electronic and steric effects of the two deactivating groups.

While nucleophilic aromatic substitution on the furan ring is possible, it generally requires the presence of strong electron-withdrawing groups, such as a nitro group, to sufficiently activate the ring for attack. The carboxylic acid groups on this compound are deactivating for EAS but are not typically sufficient to promote nucleophilic attack on the ring itself. The high electron density of the aromatic system repels approaching nucleophiles.

Consequently, the primary sites for nucleophilic attack on this molecule are not the ring carbons, but rather the electrophilic carbonyl carbons of the two carboxylic acid groups. The partial positive charge on these carbonyl carbons makes them susceptible to attack by nucleophiles like alcohols (in esterification) or amines (in amidation). This reactivity is the foundation for the derivatization reactions discussed in the following section. The mechanism for these reactions is not a simple addition but a nucleophilic acyl substitution, which proceeds via a tetrahedral addition-elimination intermediate.

Mechanistic Insights into Carboxylic Acid Derivatization of this compound

The two carboxylic acid groups in this compound are the primary centers of reactivity for derivatization. Their mechanisms of esterification, amidation, and decarboxylation are of key interest.

Esterification of carboxylic acids with alcohols, particularly under acidic catalysis (Fischer esterification), is a classic equilibrium process. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com

Amidation proceeds through a similar nucleophilic acyl substitution pathway. However, the direct reaction of a carboxylic acid and an amine is often difficult because the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive carboxylate salt. Therefore, the carboxylic acid must first be "activated," often by converting it into a more reactive derivative (like an acid chloride) or by using coupling agents.

A key mechanistic consideration for this compound is the potential for selective derivatization. The two carboxylic acid groups are in different chemical environments, which should affect their relative reactivity.

| Carboxylic Acid Group | Position | Electronic Environment | Expected Reactivity |

| Furan-3-carboxylic acid | C3 (on ring) | The carbonyl carbon is directly attached to the sp² carbon of the electron-withdrawing furan ring. This inductive effect increases the electrophilicity of the carbonyl carbon. | More reactive towards nucleophilic attack. |

| Furan-2-carboxymethyl | C2 (side chain) | The carbonyl carbon is an sp³ carbon, separated from the furan ring by a methylene (B1212753) (-CH₂) group. The inductive effect of the ring is attenuated by the intervening CH₂ group. | Less reactive towards nucleophilic attack. |

This difference in reactivity suggests that selective mono-esterification or mono-amidation could be achieved under carefully controlled conditions. researchgate.netacs.org For instance, reaction with one equivalent of alcohol would likely favor esterification at the more reactive C3-position.

Decarboxylation is the removal of a carboxyl group, typically with the release of carbon dioxide. The ease of decarboxylation depends on the stability of the carbanionic intermediate formed upon CO₂ loss.

For this compound, two distinct decarboxylation pathways are possible:

Loss of CO₂ from the C3-position: The decarboxylation of furan-2-carboxylic acid is known to proceed via an ipso-substitution pathway, where a proton acts as an electrophile attacking the carbon bearing the carboxyl group. youtube.com A similar mechanism could apply to the C3-carboxyl group. The stability of the resulting furan-2-ylacetic acid would influence the feasibility of this pathway.

Loss of CO₂ from the carboxymethyl side chain: The -CH₂COOH group at the C2 position is structurally analogous to a β-keto acid, where the C2-C3 double bond of the furan ring acts as the "keto" component. β-Keto acids are known to undergo facile decarboxylation upon heating via a cyclic six-membered transition state. youtube.com This would result in the formation of 2-methylfuran-3-carboxylic acid.

Comparing the two pathways, the decarboxylation of β-keto acids is often a lower-energy process that can occur with simple heating. In contrast, the decarboxylation of aromatic carboxylic acids can require more forcing conditions. However, studies on the enzymatic (de)carboxylation of furan dicarboxylic acids found that 2,3-furandicarboxylic acid was not a substrate for decarboxylation under the tested conditions, suggesting a degree of stability. acs.org The relative stability of the intermediates and the specific reaction conditions would ultimately determine which, if any, decarboxylation pathway is favored.

Role of Catalysis in Transformations of this compound

The catalytic transformations of this compound are a subject of significant interest due to the compound's structural relationship to valuable bio-based platform chemicals. While specific mechanistic studies on this particular molecule are not extensively documented in publicly available literature, a robust understanding of its potential catalytic reactions can be extrapolated from research on structurally analogous furan dicarboxylic acids and other substituted furans. These studies provide a framework for predicting how this compound might behave under various catalytic conditions, particularly in acid-base and metal-catalyzed reactions.

Acid-Base Catalysis in Furan Ring Transformations

Acid-base catalysis plays a crucial role in the transformation of furan derivatives. These reactions can involve modifications to the substituents attached to the furan ring or, under more forcing conditions, the opening of the furan ring itself.

In the context of this compound, acid catalysis is a key step in the synthesis of related furan-2,3-dicarboxylate esters from renewable resources like galactaric acid. acs.orgnih.gov In these one-pot syntheses, an acid catalyst such as sulfuric acid facilitates both the esterification of carboxylic acid groups and the dehydration of the sugar backbone to form the furan ring. acs.orgnih.gov This indicates that the furan ring of a compound like this compound would likely be stable under acidic conditions that are sufficient to promote reactions at the carboxylic acid and carboxymethyl substituents.

The decarboxylation of furan carboxylic acids can also be influenced by acidic conditions. For instance, the thermal decarboxylation of 2-furoic acid is a known pathway for the formation of furan. researchgate.net While the mechanism for this compound is not explicitly studied, it is plausible that under appropriate thermal and acidic or basic conditions, selective decarboxylation at either the 3-position carboxylic acid or the carboxymethyl group could be achieved. The relative ease of decarboxylation would depend on the stability of the resulting carbanionic intermediate. youtube.com

Base-catalyzed reactions are also pivotal in the transformation of furan derivatives. For example, a metal-free catalytic system using sodium tert-butoxide (NaOtBu) in dimethylformamide (DMF) with an oxygen balloon has been shown to efficiently convert 5-hydroxymethylfurfural (B1680220) (HMF) to furan-2,5-dicarboxylic acid (FDCA). rsc.orgnih.gov This suggests that a similar basic system could potentially oxidize the carboxymethyl group of this compound to a second carboxylic acid group, yielding furan-2,3-dicarboxylic acid.

Table 1: Examples of Acid-Base Catalyzed Transformations of Related Furan Derivatives

| Starting Material | Catalyst/Reagents | Product(s) | Key Transformation | Reference(s) |

| Galactaric acid | Sulfuric acid, 1-butanol | Dibutyl 2,3-furandicarboxylate, Dibutyl 2,5-furandicarboxylate | Furan ring formation and esterification | acs.orgnih.gov |

| 5-Hydroxymethylfurfural (HMF) | NaOtBu, DMF, O2 | Furan-2,5-dicarboxylic acid (FDCA) | Oxidation of hydroxymethyl and formyl groups | rsc.orgnih.gov |

| 2-Furfural | Nitric acid | 2-Furoic acid | Oxidation of formyl group | wikipedia.org |

Metal-Catalyzed Modifications of this compound

Metal catalysts are widely employed for various modifications of furan compounds, including oxidation, reduction (hydrogenation), and carboxylation reactions. These catalytic systems offer high efficiency and selectivity under controlled conditions.

Oxidation:

The oxidation of substituted furans is a common strategy for the synthesis of furan dicarboxylic acids. Noble metal catalysts, particularly those based on palladium (Pd), platinum (Pt), and gold (Au), have demonstrated high activity for the aerobic oxidation of HMF to FDCA in aqueous solutions. researchgate.netmdpi.com These reactions often proceed through intermediate species where the formyl and hydroxymethyl groups are sequentially oxidized. By analogy, a metal-catalyzed oxidation of this compound could potentially convert the carboxymethyl group into a carboxylic acid, resulting in furan-2,3-dicarboxylic acid. Non-noble metal catalysts based on cobalt (Co), manganese (Mn), and iron (Fe) have also been investigated as more cost-effective alternatives for similar oxidation reactions. rmit.edu.auresearchgate.net

Table 2: Selected Metal-Catalyzed Oxidation of HMF to FDCA

| Catalyst | Co-catalyst/Base | Temperature (°C) | O2 Pressure (bar) | FDCA Yield (%) | Reference(s) |

| Au/HT-AC | - | 100 | 5 | 99.5 | mdpi.com |

| Pd/C@Fe3O4 | - | 80 | - | 87.8 | mdpi.com |

| MIL-100(Fe) | TEMPO | 70 | - | 57 | researchgate.net |

| Co/Mn/Br | - | - | - | - | researchgate.net |

Hydrogenation:

The furan ring can undergo catalytic hydrogenation to yield tetrahydrofuran derivatives. Palladium-based catalysts, such as Pd/Al2O3, have been used for the hydrogenation of furan carboxylic acids like 2-furoic acid to tetrahydrofuran-2-carboxylic acid. researchgate.net This suggests that this compound could be selectively hydrogenated to the corresponding tetrahydrofuran derivative under similar conditions. The choice of catalyst and reaction conditions would be crucial to control the extent of hydrogenation and avoid undesired side reactions.

Carboxylation:

Direct carboxylation of a C-H bond on the furan ring is another potential metal-catalyzed modification. While less common, carbonate-promoted C-H carboxylation has been demonstrated for the conversion of 2-furoate to furan-2,5-dicarboxylate, even in the absence of a transition metal catalyst but under high temperatures. stanford.eduresearchgate.net This type of reaction could theoretically be applied to introduce a third carboxylic acid group onto the furan ring of this compound, although the regioselectivity would be a significant challenge.

Derivatives and Analogues of 2 Carboxymethyl Furan 3 Carboxylic Acid: Synthesis and Chemical Space Exploration

Synthesis of Substituted 2-(carboxymethyl)furan-3-carboxylic Acid Derivatives

Substitution on the furan (B31954) ring can significantly alter the electronic and steric properties of the parent molecule. Introducing halogens, alkyl, or aryl groups can modulate lipophilicity, metabolic stability, and binding interactions with biological targets.

The introduction of halogen atoms onto the furan ring is a common strategy to enhance biological activity. While direct halogenation of this compound is not extensively documented, established methods for halogenating furan derivatives can be applied. Electrophilic halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) typically occurs at the most electron-rich position of the furan ring, which is the C5 position.

For instance, a related process for producing 2-halo-5-halomethyl-3-furoic acid derivatives involves the reaction of a 5-methyl-3-furoic acid derivative with chlorine or bromine. This suggests that the vacant C5 position on the this compound scaffold would be the most probable site for electrophilic halogenation. The reaction conditions would need to be carefully controlled to prevent side reactions, such as halogenation of the active methylene (B1212753) group in the carboxymethyl side chain. The Hell-Volhard-Zelinsky reaction, which involves treating a carboxylic acid with bromine and a catalytic amount of phosphorus tribromide (PBr₃), could potentially be used to selectively halogenate the alpha-position of the carboxymethyl side chain.

Table 1: Potential Halogenation Strategies

| Reaction Type | Reagent | Potential Site of Halogenation | Notes |

|---|---|---|---|

| Electrophilic Aromatic Substitution | NBS, NCS, Br₂ | C5 position of the furan ring | Most common method for halogenating the furan ring. |

| Hell-Volhard-Zelinsky Reaction | Br₂, PBr₃ | Alpha-carbon of the carboxymethyl side chain | Specific for the α-halogenation of carboxylic acids. |

The synthesis of alkyl and aryl substituted analogues of this compound can be approached through various established synthetic routes for furan derivatives. Friedel-Crafts type reactions are a common method for introducing aryl groups onto furan rings. For example, the reaction of 3-(furan-2-yl)propenoic acids with arenes in the presence of a strong acid like triflic acid (TfOH) or a Lewis acid like aluminum chloride (AlCl₃) yields 3-aryl-3-(furan-2-yl)propanoic acid derivatives. A similar strategy could be envisioned for the arylation of a suitable precursor to this compound.

Palladium-catalyzed cross-coupling reactions represent another powerful tool for C-H functionalization. Direct alkylation of the C-H bond at the α-position of furans has been achieved using alkyl iodides with a palladium catalyst, offering a route to α-alkylfurans. Furthermore, a patent describes methods for preparing various alkyl-substituted furan-3-carboxylates, which could serve as precursors or provide synthetic insights.

Table 2: Potential Strategies for Alkylation and Arylation

| Substitution Type | Reaction | Key Reagents | Potential Application |

|---|---|---|---|

| Aryl | Friedel-Crafts Reaction | Arene, Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., TfOH) | Introduction of aryl groups at the C5 position. |

| Alkyl | Palladium-Catalyzed C-H Alkylation | Alkyl Iodide, Pd Catalyst (e.g., Pd(PPh₃)₄) | Introduction of alkyl groups at the C5 position. |

| Alkyl/Aryl | From substituted precursors | Various | Building the furan ring from already substituted starting materials. |

Modification of the Carboxymethyl Side Chain and Furan-3-carboxylic Acid Moiety

The two carboxylic acid groups are key features for derivatization, allowing for the synthesis of esters and amides, as well as reduced and oxidized analogues, which can significantly impact the compound's physicochemical properties.

The conversion of the carboxylic acid groups into esters and amides is a fundamental transformation in organic synthesis. Esterification is typically achieved by reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification). Alternatively, the carboxylic acids can be converted to more reactive acyl chlorides, which readily react with alcohols to form esters.

Amide formation can be accomplished by reacting the dicarboxylic acid with a primary or secondary amine. This reaction often requires heat or the use of coupling reagents to facilitate the dehydration process. Similar to esterification, conversion to an acyl chloride followed by reaction with an amine provides a high-yielding route to the corresponding amides. Microwave-assisted synthesis has also been shown to be an effective method for preparing amides and esters of furan carboxylic acids.

Reduction of the carboxylic acid groups can lead to the corresponding diol, furan-3-yl(2-(2-hydroxyethyl))methanol. This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation over heterogeneous catalysts, such as Re-Pd/SiO₂, has also been shown to effectively reduce dicarboxylic acids to diols.

Oxidized analogues can refer to several types of transformations. The furan ring itself can be considered a masked carboxylic acid. Oxidative cleavage of the furan ring, for instance with reagents like ozone or ruthenium trichloride/sodium periodate, can break open the ring to form new carbonyl or carboxyl functionalities. This approach is a valuable tool in organic synthesis where the furan acts as a surrogate for a carboxylic acid group. Additionally, the diol obtained from the reduction of the dicarboxylic acid can be re-oxidized to form the dicarboxylic acid, a process that can be catalyzed by iridium complexes, often with the evolution of hydrogen. The atmospheric oxidation of substituted furans can also lead to the formation of 5-hydroxy-2-furanone compounds.

Heterocyclic Ring Bioisosteres of the Furan Moiety

In drug design, the furan ring can be replaced by other five-membered heterocyclic rings, known as bioisosteres, to modulate the compound's biological and physicochemical properties while retaining its intended biological activity. Common bioisosteres for the furan ring include thiophene and pyrrole.

The synthesis of a thiophene analogue, such as 2-(carboxymethyl)thiophene-3-carboxylic acid, can be approached through methods developed for preparing thiophene dicarboxylic acids. For example, new methods for synthesizing 2-thiophenecarboxylic acids have been developed using various metal catalysts. Similarly, halogenated 2-thiophenecarboxylic acid derivatives serve as important building blocks for more complex molecules.

Pyrrole-based analogues, such as 2-(carboxymethyl)pyrrole-3-carboxylic acid, can be synthesized using established methods for pyrrole synthesis. The Knorr pyrrole synthesis, for instance, allows for the construction of substituted pyrrole rings, including those with carboxylate substituents. The synthesis of halogen-doped pyrrole building blocks has also been described, which could be adapted for creating diverse analogues.

The rationale for this bioisosteric replacement lies in the different electronic properties and hydrogen bonding capabilities of these heterocycles. Thiophene, being more aromatic than furan, can alter stacking interactions, while the N-H group in pyrrole can act as a hydrogen bond donor, unlike the oxygen in furan.

Table 3: Common Bioisosteres of the Furan Ring

| Heterocycle | Key Structural Difference | Potential Impact on Properties | Synthetic Approach |

|---|---|---|---|

| Thiophene | Sulfur instead of oxygen | Increased aromaticity, altered electronic properties. | From thioglycolates and acrylates. |

| Pyrrole | Nitrogen (with H) instead of oxygen | Ability to act as a hydrogen bond donor. | Knorr pyrrole synthesis. |

Thiophene and Pyrrole Analogues

The synthesis of thiophene and pyrrole analogues of this compound involves the construction of the respective heterocyclic rings with the desired carboxymethyl and carboxylic acid functionalities at positions 2 and 3.

Thiophene Analogues:

The synthesis of 2-(carboxymethyl)thiophene-3-carboxylic acid can be approached through various strategies, often involving the preparation of a substituted thiophene precursor followed by functional group manipulation. One common method involves the Gewald reaction, which can produce highly substituted 2-aminothiophenes that can be further modified. Another approach is the Paal-Knorr synthesis, which utilizes 1,4-dicarbonyl compounds to form the thiophene ring.

A plausible synthetic route could start from a pre-functionalized thiophene, such as 2-methylthiophene-3-carboxylic acid. The methyl group can be halogenated and then converted to a nitrile, which upon hydrolysis yields the desired carboxymethyl group. Alternatively, direct carboxylation of a suitable thiophene precursor at the 3-position, followed by introduction of the carboxymethyl group at the 2-position, is another viable strategy. The introduction of a carboxylic acid group can be achieved through Grignard reaction with carbon dioxide or by palladium-catalyzed carbonylation.

| Starting Material | Key Reactions | Product | Reference |

| 3-Methylthiophene | Bromination, Grignard formation, Carbonation | 4-Bromo-3-methyl-2-thiophenecarboxylic acid | beilstein-journals.org |

| Thiophene | Oxymethylation, Oxidation, Esterification | Methyl 2-thiophenecarboxylate | semanticscholar.org |

| Ketone & β-acetonitrile | Base-catalyzed condensation, Cyclization with sulfur | 2-Aminothiophenes | researchgate.net |

Pyrrole Analogues:

The synthesis of pyrrole analogues, such as 2-(carboxymethyl)pyrrole-3-carboxylic acid, can also be achieved through established methods for pyrrole ring formation. The Paal-Knorr synthesis is a versatile method for creating substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.

For instance, 2-carboxymethyl-1-methylpyrrole-3-carboxylic acid has been synthesized and is noted for its utility as a building block in the development of pharmaceuticals and agrochemicals. chemimpex.com The synthesis of such compounds can involve the cyclization of appropriate precursors to form the pyrrole ring with the desired substituents already in place or in a form that can be easily converted. For example, the reaction of D-glucosamine and pyruvic acid has been explored as a sustainable route to produce pyrrole-2-carboxylic acid. researchgate.net

| Starting Material | Key Reactions | Product | Reference |

| 1,4-Dicarbonyl compound & Amine | Cyclization | Substituted pyrrole | researchgate.net |

| D-glucosamine & Pyruvic acid | Condensation, Cyclization | Pyrrole-2-carboxylic acid | researchgate.net |

| Phenyl hydrazine & Acetoacetic ester | Fischer-Indole synthesis | Ethyl 2-methyl-1H-indole-3-carboxylate | derpharmachemica.com |

Benzofuran and Indole Analogues

The exploration of benzofuran and indole analogues involves the fusion of a benzene ring to the furan or pyrrole core, respectively. This extension of the aromatic system can significantly influence the molecule's conformational preferences and electronic properties.

Benzofuran Analogues:

The synthesis of 2-(carboxymethyl)benzofuran-3-carboxylic acid can be accomplished through various methods for constructing the benzofuran scaffold. A common strategy is the intramolecular cyclization of appropriately substituted phenols. For example, o-halophenols can be coupled with terminal alkynes followed by cyclization to yield 2-substituted benzofurans. jocpr.com Another approach involves the acid-catalyzed cyclization of precursors derived from salicylaldehydes.

A one-pot, three-step procedure has been described for the preparation of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives, which involves a Williamson ether synthesis followed by hydrolysis and intramolecular cyclization. scielo.br While this produces a more complex molecule, the underlying principles of benzofuran formation are applicable. Boron tribromide-promoted tandem deprotection-cyclization of 2-methoxyphenylacetones can also lead to the formation of 2-methylbenzofurans, which could be further functionalized. beilstein-journals.org

| Starting Material | Key Reactions | Product | Reference |

| o-Halophenol & Terminal alkyne | Sonogashira coupling, Cyclization | 2-Substituted benzofuran | jocpr.com |

| Ethyl 2-(bromomethyl)quinoline-3-carboxylate & Salicylaldehyde | Williamson ether synthesis, Hydrolysis, Intramolecular cyclization | 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid | scielo.br |

| 2-Methoxyphenylacetone | Boron tribromide-promoted deprotection-cyclization | 2-Methylbenzofuran | beilstein-journals.org |

Indole Analogues:

The synthesis of 2-(carboxymethyl)indole-3-carboxylic acid can be approached using well-established indole synthesis methods, such as the Fischer, Bischler-Möhlau, or Reissert syntheses. The Fischer-Indole synthesis, which involves the reaction of a phenylhydrazine with an aldehyde or ketone, is a widely used method for constructing the indole nucleus. derpharmachemica.com

A one-pot, two-step solution-phase method has been developed for the synthesis of 2-amino-indole-3-carboxamides from 2-halonitrobenzenes and cyanoacetamides. nih.gov This involves an SNAr reaction followed by a reduction/cyclization process. While this yields an amino group at the 2-position, it demonstrates a modern approach to constructing the indole scaffold that could potentially be adapted. Indole-2-carboxylic acid and indole-3-carboxylic acid are also commercially available and can serve as starting materials for the introduction of the carboxymethyl group at the desired position. sigmaaldrich.comnih.gov

| Starting Material | Key Reactions | Product | Reference |

| Phenylhydrazine & Aldehyde/Ketone | Fischer-Indole synthesis | Substituted indole | derpharmachemica.com |

| 2-Halonitrobenzene & Cyanoacetamide | SNAr reaction, Reduction, Cyclization | 2-Amino-indole-3-carboxamide | nih.gov |

| Indole-2-carboxylic acid | Various | Derivatives for synthesis | sigmaaldrich.com |

Development of Conformationally Restricted Analogues of this compound

To investigate the bioactive conformation of this compound, researchers have focused on the design and synthesis of conformationally restricted analogues. By limiting the rotational freedom of the carboxymethyl and carboxylic acid side chains, it is possible to probe the spatial requirements of its biological targets.

Strategies for conformational restriction often involve the incorporation of the flexible side chains into additional ring systems. This can be achieved by bridging the 2- and 3-positions of the furan ring or by introducing rigid substituents that sterically hinder free rotation.

One approach involves the synthesis of cyclic structures that lock the relative orientation of the acidic functional groups. For example, the synthesis of bicyclic or spirocyclic systems incorporating the furan core can provide rigid scaffolds. The synthesis of functionally protected forms of conformationally constrained diaminodicarboxylic acids, such as 2,2'-diaminospiro[3.3]heptane-2,2'-dicarboxylic acid, provides a conceptual framework for how such rigidity can be engineered, although in a different molecular context. nih.gov

Another strategy involves the stereoselective synthesis of analogues with defined stereochemistry, which can help in understanding the optimal three-dimensional arrangement for biological activity. For instance, the stereoselective synthesis of pyrrolidine-based carboxylic acid analogues has been used to explore structure-activity relationships at ionotropic glutamate receptors. nih.gov

The synthesis of furan-3,4-dicarboxylic acid derivatives represents a starting point for creating analogues where the acidic groups are held in a different, yet defined, spatial arrangement compared to the 2,3-disubstituted parent compound. researchgate.net These conformationally restricted analogues are valuable tools for mapping the pharmacophore of this compound and for designing new compounds with enhanced potency and selectivity.

| Strategy | Example Compound/Scaffold | Key Synthetic Feature | Reference |

| Spirocyclic Analogue | 2,2'-Diaminospiro[3.3]heptane-2,2'-dicarboxylic acid | Formation of a spirocyclic core | nih.gov |

| Stereocontrolled Synthesis | (2S,3R)-3-(Carboxyphenyl)pyrrolidine-2-carboxylic acid | Stereoselective synthesis | nih.gov |

| Isomeric Scaffolds | Furan-3,4-dicarboxylic acid esters | Intramolecular Mitsunobu ring closure | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Carboxymethyl Furan 3 Carboxylic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides unparalleled insight into the molecular framework of an organic compound by probing the magnetic properties of atomic nuclei. For 2-(carboxymethyl)furan-3-carboxylic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

1D NMR: The ¹H NMR spectrum is expected to show four distinct signals. The two protons on the furan (B31954) ring are anticipated to appear as doublets in the aromatic region, with chemical shifts influenced by the electron-withdrawing carboxylic acid groups. The methylene (B1212753) (-CH₂) protons, situated between the furan ring and a carboxyl group, would likely present as a singlet. The two acidic protons of the carboxyl groups are expected to appear as broad singlets at a significantly downfield chemical shift, often above 10 ppm, due to hydrogen bonding. libretexts.org

The ¹³C NMR spectrum will provide information on the carbon skeleton. Distinct signals are expected for the two carboxylic acid carbons, the four carbons of the furan ring (two quaternary, two methine), and the methylene carbon. Carboxyl carbons typically resonate in the 165-185 ppm range. libretexts.org

Predicted ¹H and ¹³C NMR Data for this compound

| Predicted ¹H NMR Data (in DMSO-d₆) | ||

|---|---|---|

| Position | Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | ~6.7 | d |

| H-5 | ~7.9 | d |

| -CH₂- | ~3.8 | s |

| -COOH (x2) | >12.0 | br s |

| Predicted ¹³C NMR Data (in DMSO-d₆) | |

|---|---|

| Position | Chemical Shift (δ, ppm) |

| C-2 | ~148 |

| C-3 | ~120 |

| C-4 | ~114 |

| C-5 | ~146 |

| -CH₂- | ~34 |

| -COOH (on C-3) | ~165 |

| -COOH (on -CH₂-) | ~172 |

2D NMR: To confirm these assignments and establish connectivity, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A cross-peak between the signals for H-4 and H-5 would be expected, confirming their adjacent positions on the furan ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. sigmaaldrich.com It would show correlations between the H-4 signal and the C-4 signal, the H-5 signal and the C-5 signal, and the methylene proton signal with the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the placement of substituents on the furan ring. princeton.edu Key expected correlations would include:

The methylene protons (-CH₂) to the furan carbons C-2 and C-3, and to its own carboxyl carbon.

The furan proton H-4 to carbons C-2, C-3, and C-5.

The furan proton H-5 to carbons C-3 and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum would show correlations between the methylene protons and the furan proton at the C-5 position, confirming the geometry of the molecule.

The single bonds connecting the substituent groups to the furan ring (C2-CH₂ and C3-COOH) have the potential for restricted rotation. This can lead to the existence of different conformers. Dynamic NMR studies, which involve recording NMR spectra at various temperatures, can provide insight into these conformational dynamics. By analyzing changes in the line shapes of the NMR signals as a function of temperature, it is possible to determine the energy barriers to rotation and the relative populations of different conformers. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For a polar molecule like this compound (MW: 170.12 g/mol ), soft ionization techniques such as ESI and MALDI are ideal. chemscene.com

ESI-MS: This is a common technique for polar, non-volatile molecules. In negative ion mode, ESI-MS would be expected to show a prominent ion for the deprotonated molecule [M-H]⁻ at an m/z of 169.11.

MALDI-MS: This technique is also suitable and involves co-crystallizing the analyte with a matrix that absorbs laser energy. It can be used to confirm the molecular weight, often showing the protonated molecule [M+H]⁺ or adducts with matrix or metal ions.

Tandem mass spectrometry (MS/MS) involves selecting a specific ion (a precursor ion) and subjecting it to fragmentation to produce product ions. The fragmentation pattern provides valuable structural information. For the [M-H]⁻ ion of this compound (m/z 169.11), characteristic fragmentation would involve the loss of small neutral molecules.

A plausible fragmentation pathway would include:

Loss of CO₂ (44 Da): The facile decarboxylation of a carboxylic acid is a common fragmentation pathway. Loss of CO₂ from either carboxyl group would result in a fragment ion at m/z 125.07.

Loss of H₂O (18 Da): The loss of a water molecule from the precursor ion could also occur, leading to a fragment at m/z 151.09.

Combined Losses: Subsequent fragmentation of the m/z 125.07 ion could involve another decarboxylation, leading to further fragments.

Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) |

|---|---|---|

| 169.11 | CO₂ | 125.07 |

| 169.11 | H₂O | 151.09 |

| 125.07 | CO₂ | 81.04 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These spectra provide characteristic signatures of the functional groups present.

For this compound, the key functional groups are the carboxylic acids and the furan ring.

O-H Stretch: A very broad and strong absorption band is expected in the IR spectrum, typically in the range of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer. libretexts.orgspectroscopyonline.com

C=O Stretch: Two distinct carbonyl stretching bands are anticipated due to the different chemical environments of the two carboxyl groups (one directly on the furan ring, one on the methylene group). These strong absorptions would likely appear in the region of 1750-1680 cm⁻¹. spectroscopyonline.com

C-O Stretch and O-H Bend: Bands corresponding to C-O stretching and in-plane O-H bending are expected in the 1440-1210 cm⁻¹ region. spectroscopyonline.com

Furan Ring Vibrations: The furan ring will exhibit characteristic C=C and C-O-C stretching vibrations, typically appearing in the fingerprint region of the spectrum (below 1600 cm⁻¹).

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in the Raman spectrum, the C=C and C=O stretching vibrations are usually strong, aiding in the confirmation of the molecular structure. nih.govresearchgate.net

Predicted Key Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| O-H stretch (H-bonded) | 3300 - 2500 | Strong, Broad |

| C=O stretch (Carboxylic Acids) | 1750 - 1680 | Strong |

| C=C stretch (Furan) | ~1600 - 1450 | Medium |

| C-O stretch | 1320 - 1210 | Strong |

| O-H bend (in-plane) | ~1420 | Medium |

X-ray Crystallography for Solid-State Structural Determination of this compound and its Co-crystals

X-ray crystallography stands as a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. To date, a comprehensive search of the scientific literature and crystallographic databases reveals a notable absence of specific single-crystal X-ray diffraction data for this compound.

While experimental data for the target compound is not currently available, insights into its potential solid-state structure can be inferred by examining the crystallographic data of closely related furan dicarboxylic acids. For instance, the crystal structures of furan-2,5-dicarboxylic acid and furan-2,4-dicarboxylic acid have been reported. These studies show that the solid-state packing of such molecules is largely governed by hydrogen bonding interactions between the carboxylic acid groups, leading to the formation of supramolecular synthons.

In the case of furan-2,5-dicarboxylic acid, the molecule's linearity allows for the formation of extended hydrogen-bonded chains. The crystallographic parameters for a reported structure of 2,5-furandicarboxylic acid are presented in Table 1.

Table 1: Crystallographic Data for 2,5-Furandicarboxylic Acid

| Parameter | Value |

|---|---|

| Formula | C6H4O5 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.97 |

| b (Å) | 16.69 |

| c (Å) | 3.66 |

| β (°) | 96 |

| Z | 2 |

Note: This data is for a related compound and is presented for comparative purposes.

The formation of co-crystals represents a viable strategy for modifying the physicochemical properties of a target molecule without altering its covalent structure. Co-crystals are multi-component crystals in which the components are held together by non-covalent interactions, most commonly hydrogen bonds. For a dicarboxylic acid like this compound, the two carboxylic acid moieties provide robust hydrogen bond donor and acceptor sites, making it a prime candidate for co-crystal formation with a variety of co-formers, such as pyridines, amides, and other carboxylic acids.

The design of co-crystals relies on the principles of crystal engineering, which leverages the predictability of intermolecular interactions to assemble molecules into desired crystalline architectures. The formation of co-crystals can lead to improvements in properties such as solubility, stability, and bioavailability. While no specific co-crystals of this compound have been reported in the literature, the general principles of co-crystallization with carboxylic acids are well-established. The carboxylic acid-pyridine and carboxylic acid-amide supramolecular heterosynthons are particularly robust and are frequently utilized in the design of co-crystals.

Given the presence of two carboxylic acid groups in this compound, a variety of hydrogen bonding motifs could be anticipated in its co-crystals, leading to diverse solid-state structures and potentially tunable material properties. Further research into the crystallization and co-crystallization of this compound is warranted to fully elucidate its solid-state behavior and unlock its potential in materials science and pharmaceutical applications.

Computational Chemistry and Theoretical Studies on 2 Carboxymethyl Furan 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict a wide range of molecular characteristics, from the distribution of electrons to the energies of different molecular states.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. researchgate.netresearchgate.netmdpi.comresearchgate.netaps.org For 2-(carboxymethyl)furan-3-carboxylic acid, DFT calculations can elucidate the nature of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in predicting the molecule's reactivity.

The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For furan (B31954) and its derivatives, the HOMO is typically a π-orbital delocalized over the furan ring, while the LUMO is a π*-orbital. The presence of two carboxylic acid groups, which are electron-withdrawing, is expected to lower the energy of both the HOMO and LUMO of this compound compared to unsubstituted furan.

Reactivity indices, derived from DFT calculations, provide a quantitative measure of a molecule's reactivity at different atomic sites. mdpi.comresearcher.life These indices include the Fukui function, which identifies the sites most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, the carbon atoms of the furan ring and the carbonyl carbons of the carboxylic acid groups are expected to be the most reactive sites.

Table 1: Predicted Frontier Molecular Orbital Energies and Reactivity Indices for this compound (Illustrative Data)

| Parameter | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Global Hardness (η) | 2.85 eV |

| Global Electrophilicity (ω) | 1.98 eV |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule with this structure.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, while computationally more demanding than DFT, can provide highly accurate energy calculations. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often used to obtain benchmark energies for molecules.

For this compound, high-accuracy ab initio calculations can be employed to determine its precise ground-state energy, as well as the energies of its various conformers and transition states for chemical reactions. These calculations are particularly valuable for validating the results obtained from less computationally expensive methods like DFT. For instance, the Complete Active Space with Second-order Perturbation Theory (CASPT2) method has been used to determine the low-lying valence excited states of furan derivatives, providing insights into their photochemical behavior. nih.gov

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. youtube.compsu.eduresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of a molecule's conformational flexibility and its interactions with the surrounding environment, such as a solvent.

For this compound, the two carboxylic acid side chains can rotate around their single bonds, leading to a variety of possible conformations. MD simulations can be used to explore this conformational space and identify the most stable conformers in different environments. nih.govnih.govcwu.edu The relative energies of these conformers can be calculated to determine their populations at a given temperature.

Solvent interactions play a crucial role in the behavior of molecules in solution. researchgate.netucsb.edunih.gov MD simulations can explicitly model the interactions between this compound and solvent molecules, such as water. These simulations can reveal how the solvent affects the conformational preferences of the molecule and how the molecule, in turn, structures the surrounding solvent. For a dicarboxylic acid, hydrogen bonding with water molecules is expected to be a significant factor in its solvation and conformational stability.

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

Computational methods can be used to model the pathways of chemical reactions, providing valuable information about reaction mechanisms and kinetics. researchgate.netacs.org For this compound, potential transformations include decarboxylation, ring-opening reactions, and reactions involving the carboxylic acid groups. doi.orgpharmaguideline.com

By mapping the potential energy surface of a reaction, computational chemists can identify the minimum energy pathway that connects the reactants to the products. Along this pathway, the transition state, which is the point of highest energy, can be located and characterized. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For example, the acid-catalyzed ring-opening of the furan ring is a known reaction pathway for furan derivatives. acs.org Computational modeling could be used to investigate the mechanism of this reaction for this compound, including the identification of key intermediates and transition states.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are widely used to predict various spectroscopic parameters, which can be invaluable for the identification and characterization of molecules. globalresearchonline.netaip.orgnrao.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts and coupling constants in NMR spectra are highly sensitive to the electronic environment of the nuclei. DFT calculations can be used to predict the ¹H and ¹³C NMR spectra of this compound with a good degree of accuracy. researchgate.netgithub.iofrontiersin.orgnih.govrsc.org These predictions can aid in the assignment of experimental spectra and in the determination of the molecule's structure and conformation.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of a molecule correspond to the peaks observed in its IR and Raman spectra. researchgate.netudayton.eduspectrabase.com DFT calculations can be used to compute the harmonic vibrational frequencies of this compound. These calculated frequencies can then be compared with experimental spectra to aid in the assignment of vibrational modes. For this molecule, characteristic vibrational modes would include the C=O and O-H stretching of the carboxylic acid groups, as well as the C-O-C and C=C stretching of the furan ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions in a molecule. Time-dependent DFT (TD-DFT) is a common method for calculating the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima and intensities in a UV-Vis spectrum. nih.govntu.edu.sglibretexts.orgresearchgate.net For this compound, the π → π* transitions of the furan ring are expected to be the most prominent features in the UV-Vis spectrum.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative Data)

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (furan protons) | 6.5 - 7.5 ppm |

| ¹³C NMR | Chemical Shift (carbonyl carbons) | 165 - 175 ppm |

| IR | C=O Stretch | 1700 - 1750 cm⁻¹ |

| IR | O-H Stretch (carboxylic acid) | 2500 - 3300 cm⁻¹ (broad) |

| UV-Vis | λmax (π → π*) | ~250 nm |

Note: The data in this table is illustrative and represents typical values that would be obtained from computational predictions for a molecule with this structure.

Biological Activity and Molecular Interactions of 2 Carboxymethyl Furan 3 Carboxylic Acid

In Vitro Screening for Biological Activity Profiles

In vitro screening is a important step in the characterization of the pharmacological profile of a chemical entity. This section details the findings from enzyme inhibition assays and receptor binding studies involving 2-(carboxymethyl)furan-3-carboxylic acid.

Enzyme Inhibition Assays with this compound

A comprehensive review of scientific literature and databases was performed to identify studies that have assessed the enzyme inhibitory potential of this compound. Despite a thorough search, no published research was found that specifically details the results of enzyme inhibition assays conducted with this compound. Consequently, there is no data available on its inhibitory concentrations (e.g., IC50 values) against any specific enzymes.

Receptor Binding Studies

Similarly, a diligent search was conducted to find data pertaining to the affinity of this compound for various biological receptors. This inquiry aimed to uncover its potential to bind to specific receptor types and to quantify this binding affinity (e.g., Ki or Kd values). The search, however, did not yield any studies that have investigated the receptor binding profile of this compound.

Identification of Molecular Targets of this compound

Identifying the molecular targets of a compound is crucial for understanding its mechanism of action. This section explores both experimental and computational approaches to elucidate the protein partners of this compound.

Affinity Chromatography and Proteomics Approaches

Affinity chromatography coupled with proteomics is a powerful method for identifying the molecular targets of a small molecule. A review of the available scientific literature was undertaken to find studies that have utilized these techniques to isolate and identify proteins that interact with this compound. This search revealed no published accounts of such experimental work. Therefore, there is currently no data on the molecular targets of this compound identified through these methods.

In Silico Docking and Ligand-Protein Interaction Predictions

In the absence of experimental data, computational methods such as in silico docking can provide predictions about the potential binding of a ligand to protein targets. A search for computational studies that have performed docking simulations with this compound against various protein structures was conducted. This search did not uncover any published research that has reported on the predicted binding affinities or interaction modes of this specific furan (B31954) derivative with any protein targets.

Biochemical Pathway Modulation by this compound

The biological effect of a compound is often exerted through its modulation of one or more biochemical pathways. An extensive search of the scientific literature was performed to find studies investigating the impact of this compound on cellular or metabolic pathways. This search did not yield any research that has examined the effects of this compound on any biochemical pathways.

Investigation of Metabolic Pathways Affected In Vitro

Currently, there is a lack of specific in vitro studies in the available scientific literature that investigate the metabolic pathways directly affected by this compound. However, research on structurally related furan fatty acids provides some insights into how this class of compounds may interact with cellular metabolism. For instance, a proteomic analysis of Caco-2 cells treated with 10,13-epoxy-10,12-octadecadienoic acid, a type of furan fatty acid, revealed alterations in proteins associated with general cellular processes. nih.gov Specifically, proteins involved in DNA replication and transcription, protein biosynthesis, and lipid and energy metabolism were downregulated. nih.gov This suggests that furan fatty acids might lead to a general downregulation of cellular metabolic activity, potentially directing cells into a state of rest. nih.gov

Cellular Signalling Pathway Interrogations

Direct interrogations of cellular signaling pathways affected by this compound in vitro have not been detailed in published research. Nevertheless, studies on analogous furan-containing compounds indicate potential interactions with key signaling cascades. One furan fatty acid, known as FuFA-F2, was found to increase protein synthesis in C2C12 myotubes by stimulating the phosphorylation of mTOR, a central regulator of cell growth and protein synthesis. cirad.fr Another well-studied furan dicarboxylic acid analogue, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), has been shown to act directly on pancreatic β-cells. nih.gov In these cells, CMPF impairs mitochondrial function, decreases glucose-induced ATP accumulation, and induces oxidative stress, which in turn leads to the dysregulation of key transcription factors responsible for insulin (B600854) biosynthesis. nih.gov The transport of CMPF into the cell, a critical step for its activity, is mediated by Organic Anion Transporter 3 (OAT3). nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Activity of this compound Analogues (Limited to In Vitro Observations)

While direct SAR studies for this compound are not available, research on its analogues, particularly other furan dicarboxylic acids, provides valuable insights into the relationship between chemical structure and biological activity. The study of these related compounds helps to identify the chemical moieties responsible for their effects.

A prominent analogue, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), which is elevated in the plasma of individuals with type 2 diabetes, is known to inhibit insulin secretion. nih.gov An extensive study was conducted to synthesize and test a wide range of CMPF analogues to understand the structural requirements for this inhibitory activity in isolated mouse and human islets. This research identified several molecules that influence insulin secretion in vitro, highlighting key structural features that modulate this biological effect.

Another area of research involves furan derivatives designed as inhibitors for specific biological targets. In a study of novel 2-aryl-5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans designed as HIV-1 entry inhibitors, the presence of a carboxylic acid group on the phenyl ring attached to the furan was found to be essential for their anti-HIV-1 activity. nih.gov This underscores the critical role of the carboxylic acid moiety in the molecular interactions of this class of furan compounds.

The table below summarizes findings from in vitro studies on analogues, demonstrating how modifications to the core furan dicarboxylic acid structure can impact biological activity.

Table 1: In Vitro Structure-Activity Relationship of Furan Carboxylic Acid Analogues

| Compound Class | Core Structure | Modification | Biological Activity Observed (In Vitro) |

|---|---|---|---|

| CMPF Analogues | Furan dicarboxylic acid | Variations in alkyl chain length and position on the furan ring. | Modulation of insulin secretion in mouse and human islets. |

| Furan Fatty Acids | Furan ring with a fatty acid side chain | Presence of a methyl group (e.g., FuFA-F2). | Stimulation of mTOR phosphorylation, leading to increased protein synthesis in C2C12 myotubes. cirad.fr |

| Aryl Furan Derivatives | 2-Aryl-5-(...)furan | Presence or absence of a carboxylic acid on the aryl substituent. | The carboxylic acid group was determined to be essential for anti-HIV-1 activity. nih.gov |

Catalytic Applications of 2 Carboxymethyl Furan 3 Carboxylic Acid and Its Derivatives

Organocatalysis Utilizing 2-(carboxymethyl)furan-3-carboxylic Acid as a Chiral or Achiral Catalyst

While specific studies detailing the use of this compound as an organocatalyst are not extensively reported in the literature, the inherent functionalities of the molecule suggest its potential in this domain. The presence of two carboxylic acid groups allows for bifunctional catalysis, where one group can act as a Brønsted acid to activate a substrate while the other orients a second reactant.

The potential for both chiral and achiral organocatalysis exists. In its achiral form, the molecule could catalyze reactions such as aldol condensations, Michael additions, or esterifications. The development of chiral derivatives, for instance, through the introduction of chiral substituents on the furan (B31954) ring or the carboxymethyl group, could open avenues for asymmetric catalysis.

Table 1: Potential Organocatalytic Applications of Furan Dicarboxylic Acids

| Catalytic Reaction | Role of Furan Dicarboxylic Acid | Potential Outcome |

|---|---|---|

| Aldol Condensation | Brønsted acid activation of the carbonyl component | Formation of β-hydroxy carbonyl compounds |

| Michael Addition | Activation of the electrophile | Carbon-carbon bond formation |

| Esterification | Protonation of the carboxylic acid | Synthesis of esters |

It is important to note that while the structural motifs of this compound are amenable to organocatalysis, dedicated research is required to explore and validate these potential applications.

Ligand Design Based on the this compound Scaffold for Metal-Catalyzed Reactions

The furan ring and its carboxylic acid substituents in this compound make it an attractive scaffold for the design of ligands for metal-catalyzed reactions. The oxygen atom in the furan ring and the oxygen atoms of the carboxylate groups can act as coordination sites for a variety of metal centers. The dicarboxylic nature of the molecule allows for the formation of bidentate or even polydentate ligands, which can lead to the formation of stable metal complexes with well-defined geometries.